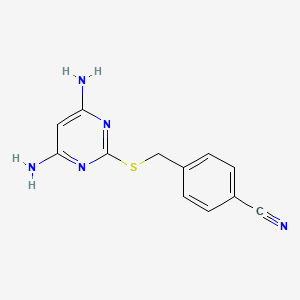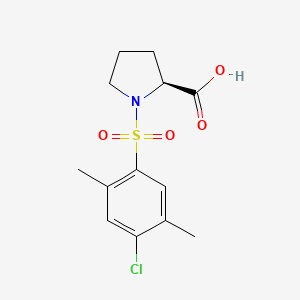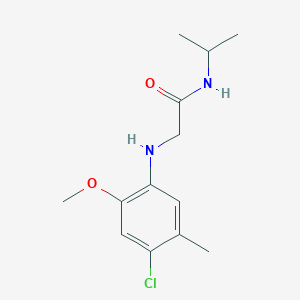![molecular formula C9H11NO B14907405 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile is a compound that features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure and high strain energy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes or the nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods: Large-scale synthesis often employs photochemical addition of propellane to diacetyl, followed by haloform reaction to yield the desired product . This method allows for the production of multigram quantities, which is essential for industrial applications.
化学反应分析
Types of Reactions: 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the bicyclo[1.1.1]pentane core, such as alcohols, amines, and carboxylic acids .
科学研究应用
4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound is used in the design of bioisosteres, which are molecules that mimic the biological activity of other compounds.
作用机制
The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance binding affinity and selectivity for target proteins. This unique structure allows the compound to act as a bioisostere, replacing phenyl rings and other functional groups in drug molecules, thereby improving their pharmacokinetic properties .
相似化合物的比较
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
Cubane: Another highly strained hydrocarbon with a cubic structure.
Adamantane: A tricyclic hydrocarbon with a diamond-like structure.
Uniqueness: 4-(Bicyclo[111]pentan-1-yl)-3-oxobutanenitrile stands out due to its combination of the bicyclo[11Its ability to serve as a bioisostere for phenyl rings makes it particularly valuable in medicinal chemistry .
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
4-(1-bicyclo[1.1.1]pentanyl)-3-oxobutanenitrile |
InChI |
InChI=1S/C9H11NO/c10-2-1-8(11)6-9-3-7(4-9)5-9/h7H,1,3-6H2 |
InChI 键 |
BTNDDYKGSVIOIN-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC1(C2)CC(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)













